2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
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Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
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Biological Activity
2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, as well as its synthesis and structural characteristics.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An indole moiety , which is known for its diverse biological activities.
- A thioether linkage , enhancing the compound's reactivity and biological interactions.
- A piperidine ring , contributing to its pharmacological profile.
Molecular Formula : C18H22N2S
Molecular Weight : 302.44 g/mol
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The compound demonstrates antifungal activity, particularly against Candida albicans.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxic effects, with IC50 values in the low micromolar range.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.4 |
A549 | 3.8 |
Antioxidant Activity
The compound has also been assessed for its antioxidant properties:
- It exhibits a strong ability to scavenge free radicals, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 12.5 |
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The thioether moiety may facilitate interactions with enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : Preliminary studies suggest that the compound induces cell cycle arrest in the G2/M phase in cancer cells.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis or other methods to create the indole structure.
- Thioether Linkage Formation : Reacting indole derivatives with thiols under basic conditions to form the thioether bond.
- Piperidine Ring Introduction : Coupling reactions to attach the piperidine moiety.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains confirmed the broad-spectrum antimicrobial activity of the compound, suggesting its potential as a lead candidate for antibiotic development.
- Cancer Cell Line Evaluation : Research involving MCF-7 and A549 cells demonstrated significant apoptosis induction, warranting further investigation into its mechanism and potential clinical applications.
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-18-11-13-25(14-12-18)24(27)17-28-23-16-26(22-10-6-5-9-21(22)23)15-20-8-4-3-7-19(20)2/h3-10,16,18H,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCKYZCTAHABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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